

# Alixorexton Long-Term Safety: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This document provides detailed application notes and protocols relevant to the long-term safety studies of **Alixorexton** (formerly ALKS 2680), an investigational, oral, selective orexin 2 receptor (OX2R) agonist. The information is intended for researchers, scientists, and drug development professionals interested in the clinical safety profile of this compound. Data is primarily drawn from the Phase 2 clinical trials: Vibrance-1 (in patients with narcolepsy type 1) and Vibrance-2 (in patients with narcolepsy type 2).

# **Overview of Long-Term Safety Profile**

Based on the available data from the Vibrance-1 and Vibrance-2 Phase 2 studies, **Alixorexton** has been reported to be generally well-tolerated.[1][2][3][4] The majority of treatment-emergent adverse events (TEAEs) were categorized as mild to moderate in severity.[1][2][3][4] No treatment-emergent serious adverse events have been reported in these studies.[1][2][3][4] Furthermore, there have been no clinically meaningful safety signals observed in relation to hepatic, renal, cardiovascular, or ophthalmic parameters.[1][2]

Long-term safety is further being assessed in ongoing open-label extension studies for both the Vibrance-1 and Vibrance-2 trials, where a high percentage of participants (approximately 95%) elected to continue treatment.[2]

# **Quantitative Safety Data Summary**



The following tables summarize the treatment-emergent adverse events (TEAEs) reported in the Vibrance-1 and Vibrance-2 clinical trials. While specific frequency data has not been fully disclosed in publicly available information, the most commonly reported TEAEs are listed.

Table 1: Treatment-Emergent Adverse Events in the Vibrance-1 Study (Narcolepsy Type 1)

| Adverse Event           | Severity         | Notes                                                                                                                                                                                                  |
|-------------------------|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pollakiuria             | Mild to Moderate | One of the most commonly reported TEAEs.[1][3]                                                                                                                                                         |
| Insomnia                | Mild to Moderate | Events largely occurred and resolved within the first week of dosing. One report cited rates of 33% for high doses and 32% for mid-doses.[3][5]                                                        |
| Salivary Hypersecretion | Mild to Moderate | Frequently reported.[1][3]                                                                                                                                                                             |
| Urinary Urgency         | Mild to Moderate | One of the most commonly reported TEAEs.[1][3]                                                                                                                                                         |
| Blurred Vision          | Mild to Moderate | Events were mostly mild, intermittent, and largely occurred and resolved within the first three days of treatment. One report mentioned that 7 of 24 patients on high doses experienced this.[1][3][5] |

Table 2: Treatment-Emergent Adverse Events in the Vibrance-2 Study (Narcolepsy Type 2)



| Adverse Event   | Severity         | Notes                                          |
|-----------------|------------------|------------------------------------------------|
| Pollakiuria     | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |
| Insomnia        | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |
| Urinary Urgency | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |
| Dizziness       | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |
| Headache        | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |

# **Experimental Protocols**

The following are generalized protocols for the Phase 2 studies based on available information.

## Vibrance-1 Study Protocol (NCT06358950)

- Study Title: A Phase 2, Randomized, Double-Blind, Dose-Range-Finding, Placebo-Controlled Study Evaluating the Safety and Efficacy of Alixorexton in Adults with Narcolepsy Type 1 (NT1).[3][7]
- Patient Population: 92 adult participants diagnosed with NT1.[3][8]
- Study Design: A global, randomized, double-blind, placebo-controlled, parallel-group study. [3][9]
- Treatment Arms:
  - Alixorexton 4 mg, once daily
  - Alixorexton 6 mg, once daily
  - Alixorexton 8 mg, once daily



- Placebo, once daily
- Treatment Duration: 6 weeks for the double-blind period.[3]
- Primary Endpoint: To assess the improvement in wakefulness as measured by the change from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT) at week 6.[9]
- · Secondary Endpoints:
  - Change from baseline in the Epworth Sleepiness Scale (ESS) score at week 6.[9]
  - Mean weekly cataplexy rate (WCR).[9]
  - Incidence of adverse events.[9]
- Exploratory Endpoints: Patient-reported outcomes on disease severity, fatigue, and cognition.[4]
- Long-Term Safety Assessment: Participants who completed the double-blind portion were eligible to enroll in a 7-week open-label safety extension study, followed by a long-term safety study.[4]

# Vibrance-2 Study Protocol (NCT06555783)

- Study Title: A Phase 2, Randomized, Double-Blind, Dose-Range-Finding, Placebo-Controlled Study Evaluating the Safety and Efficacy of Alixorexton in Adults with Narcolepsy Type 2 (NT2).[5]
- Patient Population: 93 adult participants diagnosed with NT2.[10]
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10]
- Treatment Arms:
  - Alixorexton 10 mg, once daily
  - Alixorexton 14 mg, once daily



- Alixorexton 18 mg, once daily
- Placebo, once daily
- Treatment Duration: 8 weeks for the double-blind period.[5]
- Primary Endpoints:
  - Change from baseline in the Maintenance of Wakefulness Test (MWT) at week 8.
  - Change from baseline in the Epworth Sleepiness Scale (ESS) at week 8.
- Secondary Endpoint: Safety and tolerability, including the incidence of adverse events, vital signs, and clinical laboratory assessments.
- Exploratory Endpoints: Patient-reported outcomes on disease severity, fatigue, and cognition.
- Long-Term Safety Assessment: Participants who completed the double-blind portion were eligible to enroll in a 5-week open-label extension study, followed by a long-term safety study.

### **Visualizations**

#### **Alixorexton Mechanism of Action**



Click to download full resolution via product page

Mechanism of Action of Alixorexton.

## **Phase 2 Clinical Trial Workflow**





Click to download full resolution via product page

General Workflow of Vibrance Phase 2 Trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. Alkermes to Showcase Phase 2 Vibrance-1 Data on Alixorexton at World Sleep Congress 2025 [clival.com]
- 5. Alkermes One Ups Takeda in Narcolepsy, Clearing Cognitive Impairments in Mid-Stage Trial BioSpace [biospace.com]
- 6. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily Alixorexton in Patients With Narcolepsy Type 2 [prnewswire.com]
- 7. Alkermes to present phase 2 Vibrance-1 data on Alixorexton in narcolepsy type 1 at World Sleep 2025 Medical Update Online [medicalupdateonline.com]
- 8. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily Alixorexton in Patients With Narcolepsy Type 1 | Finansavisen [finansavisen.no]
- 9. Frontiers | Potential of alarmin-targeted bispecific and combination therapies in airway disease [frontiersin.org]
- 10. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily Alixorexton in Patients With Narcolepsy Type 1 - BioSpace [biospace.com]
- To cite this document: BenchChem. [Alixorexton Long-Term Safety: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607043#long-term-safety-studies-of-alixorexton]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com